molecular formula C13H17N3O2S2 B14158869 6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 588678-92-6

6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14158869
CAS No.: 588678-92-6
M. Wt: 311.4 g/mol
InChI Key: VZJMLPYABWSYMV-UHFFFAOYSA-N
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Description

6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in cell growth and survival pathways. By inhibiting this enzyme, the compound can modulate various cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

588678-92-6

Molecular Formula

C13H17N3O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

6-methyl-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H17N3O2S2/c1-9-8-10-11(20-9)14-13(19)16(12(10)17)3-2-15-4-6-18-7-5-15/h8H,2-7H2,1H3,(H,14,19)

InChI Key

VZJMLPYABWSYMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)NC(=S)N(C2=O)CCN3CCOCC3

Origin of Product

United States

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